molecular formula C8H16N3O8P B12757112 5'-Phosphoribosylformylglycinamidine CAS No. 6157-85-3

5'-Phosphoribosylformylglycinamidine

Cat. No.: B12757112
CAS No.: 6157-85-3
M. Wt: 313.20 g/mol
InChI Key: PMCOGCVKOAOZQM-XVFCMESISA-N
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Description

5’-Phosphoribosylformylglycinamidine is a biochemical intermediate crucial in the biosynthesis of purine nucleotides. It plays a significant role in the formation of inosine monophosphate, a precursor for adenine and guanine nucleotides, which are essential building blocks of DNA and RNA. This compound is also involved in the biosynthesis of vitamins such as thiamine and cobalamin .

Preparation Methods

Synthetic Routes and Reaction Conditions

5’-Phosphoribosylformylglycinamidine is synthesized from phosphoribosyl-N-formylglycineamide through the action of the enzyme phosphoribosylformylglycinamidine synthase. This enzyme catalyzes the transfer of an amino group from glutamine to phosphoribosyl-N-formylglycineamide, forming 5’-Phosphoribosylformylglycinamidine. The reaction requires ATP and water, producing ADP, glutamate, and inorganic phosphate as by-products .

Industrial Production Methods

Industrial production of 5’-Phosphoribosylformylglycinamidine typically involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to overexpress the necessary enzymes, such as phosphoribosylformylglycinamidine synthase, to enhance the yield of the compound. Fermentation processes are optimized for maximum efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5’-Phosphoribosylformylglycinamidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Phosphoribosylformylglycinamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Phosphoribosylformylglycinamidine involves its role as an intermediate in purine nucleotide biosynthesis. It is formed from phosphoribosyl-N-formylglycineamide through the action of phosphoribosylformylglycinamidine synthase, which transfers an amino group from glutamine. This compound is then converted to 5-aminoimidazole ribotide by AIR synthetase, which uses ATP to activate the terminal carbonyl group for nucleophilic attack . These reactions are crucial steps in the de novo synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Phosphoribosylformylglycinamidine is unique due to its specific role in the purine biosynthesis pathway. Unlike its precursor, phosphoribosyl-N-formylglycineamide, it contains an amidine group, which is essential for the subsequent cyclization reaction to form 5-aminoimidazole ribotide. This unique structure and function make it a critical intermediate in the synthesis of purine nucleotides .

Properties

CAS No.

6157-85-3

Molecular Formula

C8H16N3O8P

Molecular Weight

313.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[(Z)-(1-amino-2-formamidoethylidene)amino]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C8H16N3O8P/c9-5(1-10-3-12)11-8-7(14)6(13)4(19-8)2-18-20(15,16)17/h3-4,6-8,13-14H,1-2H2,(H2,9,11)(H,10,12)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

PMCOGCVKOAOZQM-XVFCMESISA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N=C(CNC=O)N)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

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